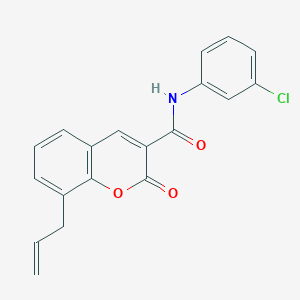

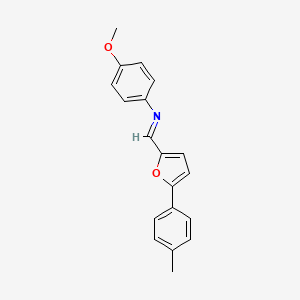

![molecular formula C23H23N5O2 B2654933 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide CAS No. 1002216-84-3](/img/structure/B2654933.png)

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that contains functional groups such as pyrazole, pyrimidine, and naphthalene. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings.

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, coordination compounds of copper (II) halides with 2- (3,5-Dimethylpyrazol-1-yl)benzimidazole have been synthesized .Scientific Research Applications

Synthesis and Molecular Modelling

Researchers have synthesized novel derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione as potential anticonvulsant agents. These compounds, including the target molecule, were characterized by analytical and spectral data, and their anticonvulsant activity was evaluated through in vivo tests, showing significant delay in convulsion onset and prolongation of survival time compared to phenobarbital. Molecular modelling studies indicated a CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Antitumor and Antioxidant Activities

A study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including the target molecule's derivatives, assessed their computational and pharmacological potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results highlighted moderate inhibitory effects in assays and good affinity for certain targets, suggesting potential analgesic and anti-inflammatory effects (Faheem, 2018).

Material Science Applications

In material science, the target compound's derivatives have been explored for their physicochemical properties. For instance, derivatives showing turn-on fluorescent chemosensor capabilities for high selectivity and sensitivity of Al3+ ions indicate their potential application in metal ion detection and analysis. The study investigated extinction coefficient, oscillator strength, transition dipole moment, Stokes shift, and fluorescence quantum yield in different solvents (Asiri et al., 2018).

Antimicrobial Activity

Research into the synthesis and evaluation of compounds containing the target molecule's framework has revealed potent antimicrobial properties. Compounds with specific substitutions on the naphthalene rings demonstrated effective antimicrobial activities against a variety of pathogens, indicating their potential as antimicrobial agents (Yuan et al., 2014).

Imaging and Neuroinflammation

Novel pyrazolo[1,5-a]pyrimidines, related to the structure of the target molecule, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests the compound's derivatives could be used as PET radiotracers for in vivo imaging of neuroinflammation, highlighting their significance in biomedical research (Damont et al., 2015).

properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-14-12-15(2)28(26-14)23-24-17(4)16(3)22(30)27(23)13-21(29)25-20-11-7-9-18-8-5-6-10-19(18)20/h5-12H,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNHPYRPTIRJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC4=CC=CC=C43)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

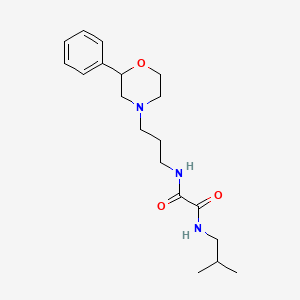

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)

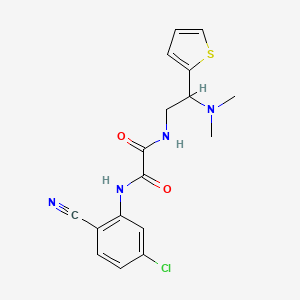

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)

![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)